(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA

fatty acid elongase VLC-PUFA biosynthesis enzyme substrate specificity

Researchers studying ultra-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism often face substrate unavailability for chain-length-specific enzymes like ELOVL4 or VLCAD. Standard C16-C20 acyl-CoAs fail to replicate native kinetics or product profiles. - **ELOVL4 substrate**: Directly assess omega-6 tetraene elongation beyond C26; critical for retinal & skin barrier research. - **VLCAD kinetics**: Quantify catalytic efficiency scaling (C28-C34) for metabolic disorder modeling. - **Lipidomics standard**: Authentic C28:4(ω-6)-CoA for targeted quantification of low-abundance VLC-PUFAs. Supplied as a research-grade thioester for immediate use in enzymatic assays.

Molecular Formula C49H82N7O17P3S
Molecular Weight 1166.2 g/mol
Cat. No. B15549475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
Molecular FormulaC49H82N7O17P3S
Molecular Weight1166.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h8-9,11-12,14-15,17-18,36-38,42-44,48,59-60H,4-7,10,13,16,19-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b9-8-,12-11-,15-14-,18-17-/t38-,42-,43-,44+,48-/m1/s1
InChIKeyXZJYJSSUQOWWAC-OIWJCRNUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacosatetraenoyl-CoA (C28:4 ω-6) Overview


(13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA (C28:4(omega-6)-CoA) is an unsaturated very-long-chain fatty acyl-CoA thioester resulting from the formal condensation of coenzyme A with (13Z,16Z,19Z,22Z)-octacosatetraenoic acid [1]. As a C28 omega-6 tetraenoic acyl-CoA, it belongs to the class of very-long-chain polyunsaturated fatty acyl-CoAs that serve as substrates and intermediates in the endoplasmic reticulum fatty acid elongation cycle catalyzed by ELOVL family enzymes [2]. The compound participates in the biosynthesis of ultra-long-chain PUFAs and their downstream lipid mediators, positioning it as a specialized research tool distinct from common C16–C20 acyl-CoAs [3].

Workflow Specificity
Designed for ELOVL4-mediated VLC-PUFA elongation studies; distinct from common C16–C20 acyl-CoAs processed by ELOVL2/5 isoforms.
Substrate Identity
Authentic omega-6 tetraene (C28:4) acyl-CoA thioester; required for enzyme specificity and metabolic fate studies where saturation state and double bond position matter.

C28:4 ω-6 Acyl-CoA: Substitution Specificity


Generic substitution of C28:4(omega-6)-CoA with other acyl-CoAs fails due to enzyme specificity constraints at three levels. First, acyl-CoA dehydrogenases exhibit substrate preference correlated with fatty acyl chain length and unsaturation, with apparent Vmax values decreasing as chain length increases for monoenoic substrates [1]. Second, very-long-chain fatty acid elongases (notably ELOVL4) display distinct substrate specificity for VLC-PUFAs, preferentially elongating C20–C26 PUFA-CoAs to yield longer-chain products [2]. Third, the omega-6 tetraene configuration at positions 13, 16, 19, and 22 determines its metabolic fate and incorporation into specific membrane lipid pools distinct from omega-3 or saturated acyl-CoAs [3]. These specificity constraints mean that substituting a C18, C20, or even a saturated C28 acyl-CoA will alter reaction kinetics, product profiles, and biological readouts.

Chain-length mismatch
Shorter (C16–C22) or saturated C28 acyl-CoAs exhibit different Vmax kinetics with acyl-CoA dehydrogenase, altering reaction rate readouts.
Elongase isoform specificity
ELOVL4 preferentially processes VLC-PUFA-CoAs; substituting with C18–C22 CoAs shifts substrate recognition to ELOVL2/5, changing product profiles.
Unsaturation state sensitivity
Trans-unsaturated or saturated analogs may reduce acyltransferase activity; the all-cis tetraene configuration cannot be replaced without compromising enzyme recognition.

C28:4 ω-6 Acyl-CoA: Enzyme Kinetics & Pathway Evidence


ELOVL4 Substrate Preference for ω-6 VLC-PUFAs

ELOVL4, the rate-limiting condensing enzyme for VLC-PUFA elongation, exhibits substrate preference for very-long-chain polyunsaturated acyl-CoAs over saturated or monounsaturated species. While direct kinetic parameters for C28:4-CoA are not available, class-level evidence demonstrates that ELOVL4 preferentially elongates 20:5n3 to VLC-PUFAs over 20:4n6 and 22:6n3 [1]. The enzyme's catalytic activity extends to C26–C34 PUFA-CoAs including (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA, confirming its capacity to process VLC-PUFA-CoAs of comparable chain length to C28:4(omega-6)-CoA [2]. This specificity contrasts with shorter-chain PUFA-CoAs (C18–C22) which are primarily processed by ELOVL2 and ELOVL5 isoforms.

ELOVL4 Substrate Preference
Class-level inference
ELOVL4 preferentially elongates 20:5n3 over 20:4n6 and 22:6n3; class-level evidence supports catalytic activity extending to C26–C34 PUFA-CoAs, predicting processing of C28:4-CoA.
Supports VLC-PUFA elongation assay fit for C28:4-CoA as ELOVL4 substrate.
Direct kinetic parameters for C28:4-CoA not available; verify with authentic compound.
fatty acid elongase VLC-PUFA biosynthesis enzyme substrate specificity

Acyl-CoA Dehydrogenase Chain-Length Kinetics

Studies on acyl-CoA dehydrogenase from rat heart mitochondria demonstrate that apparent Vmax values for acyl-CoA oxidation decrease with increasing fatty acyl chain length. For monoenoic substrates, Vmax decreases progressively from C16 to C22 chain lengths [1]. This class-level pattern predicts that C28:4-CoA will exhibit substantially lower Vmax compared to shorter-chain PUFA-CoAs (C18–C22) when assayed with VLCAD, due to reduced enzyme-substrate binding affinity and catalytic turnover. Km values for VLCAD with very-long-chain acyl-CoAs range from 13 to 22 μM [2].

Acyl-CoA Dehydrogenase Kinetics
Class-level inference
Apparent Vmax decreases with increasing chain length for monoenoic substrates; C28:4-CoA predicted to exhibit lower Vmax compared to C16–C22 PUFA-CoAs. Km range for VLCAD with VLC-acyl-CoAs: 13–22 μM.
Enables chain-length-dependent β-oxidation studies with ultra-long-chain substrate.
Direct Vmax data for C28:4-CoA not reported; class-level trend should be verified.
mitochondrial beta-oxidation acyl-CoA dehydrogenase VLCAD substrate kinetics

Omega-6 Tetraene Intermediate in Elongation

C28:4(omega-6)-CoA occupies a specific intermediate position in the ELOVL4-mediated elongation cascade of omega-6 PUFAs. The enzyme's catalytic activity includes processing of (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5) to yield (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA (C28:5), which differs from C28:4-CoA by one additional double bond [1]. C28:4-CoA represents the tetraenoic species within this C28 omega-6 series, structurally positioned between C26:4 and C30:4 elongation intermediates. This pathway context distinguishes it from C28:0 (octacosanoyl-CoA, saturated) and C28:5-CoA (pentaenoic) species .

Omega-6 Tetraene Intermediate
Class-level inference
C28:4-CoA occupies a specific tetraenoic position in the ELOVL4 elongation cascade, structurally distinct from saturated C28:0-CoA and pentaenoic C28:5-CoA. The all-cis double bond configuration at Δ13,16,19,22 determines enzyme recognition.
Essential for maintaining pathway context; saturation state cannot be substituted.
Pathway annotation based on enzyme catalytic activity with related substrates.
fatty acid elongation cycle VLC-PUFA biosynthesis omega-6 tetraene

Cis vs. Trans Acyl-CoA Enzyme Discrimination

Microsomal 1-acyl-sn-glycero-3-phosphoinositol acyltransferase exhibits higher activity with cis-unsaturated acyl-CoAs compared to trans-unsaturated acyl-CoAs, with activity levels for trans-unsaturated species being lower [1]. C28:4(omega-6)-CoA possesses all-cis double bond configuration at positions 13, 16, 19, and 22 [2], which predicts favorable recognition by acyltransferases compared to any trans-unsaturated analog.

Cis vs. Trans Discrimination
Class-level inference
Microsomal acyltransferase exhibits higher activity with cis-unsaturated acyl-CoAs compared to trans-unsaturated analogs. C28:4-CoA all-cis configuration predicts favorable recognition.
Reinforces requirement for authentic all-cis C28:4-CoA in lipid remodeling assays.
Quantitative fold difference varies by substrate; direct cis/trans comparison for C28:4-CoA not reported.
acyltransferase substrate stereospecificity cis-unsaturated acyl-CoA

Research Applications of C28:4 ω-6 Acyl-CoA


ELOVL4-Mediated VLC-PUFA Elongation

C28:4(omega-6)-CoA serves as a critical intermediate or substrate analog in studies of ELOVL4 elongase activity. Investigators examining the elongation of omega-6 PUFAs beyond C26 can employ C28:4-CoA to assess enzyme kinetics, product formation, and the specificity determinants that distinguish ELOVL4 from ELOVL2 and ELOVL5 isoforms [1]. This application is particularly relevant for research into retinal degeneration and skin barrier disorders where ELOVL4 dysfunction leads to altered VLC-PUFA profiles.

Peroxisomal β-Oxidation and VLCAD Specificity

C28:4-CoA enables investigation of the chain-length dependence of very-long-chain acyl-CoA dehydrogenase (VLCAD) activity. The predicted reduced Vmax relative to shorter-chain PUFA-CoAs [2] allows researchers to quantify how enzyme catalytic efficiency scales with substrate chain length in the ultra-long-chain regime (C28–C34). This is essential for modeling metabolic defects in peroxisomal disorders and X-linked adrenoleukodystrophy where VLCFA accumulation occurs.

VLC-PUFA Lipidomics and Membrane Incorporation

C28:4(omega-6)-CoA can be used as an authentic standard or substrate in targeted lipidomics workflows for quantifying C28–C34 VLC-PUFA-containing species [3]. The compound facilitates accurate identification and absolute quantitation of omega-6 tetraenoic VLC-PUFAs in biological matrices, where C28:4 species are typically present at low abundance and require high-specificity standards to distinguish from isobaric interferences.

Acyltransferase Stereospecificity and Substrate Profiling

Researchers investigating lipid remodeling enzymes can employ C28:4-CoA as a model cis-polyunsaturated VLC-acyl-CoA substrate. The all-cis tetraene configuration enables assessment of acyltransferase stereospecificity for cis- versus trans-unsaturated fatty acyl donors [4], with the C28 chain length providing a test case for how chain length beyond C22 influences enzyme-substrate recognition.

Application
Selection Property
Validation Focus
ELOVL4-mediated VLC-PUFA elongation
VLC-PUFA elongase substrate specificity
Enzyme kinetics and product profiling
Peroxisomal β-oxidation / VLCAD research
Chain-length-dependent dehydrogenase activity
Vmax and Km characterization for ultra-long-chain substrates
VLC-PUFA lipidomics and membrane incorporation
Authentic C28:4-CoA standard for targeted lipidomics
Accurate quantitation in biological matrices
Acyltransferase stereospecificity profiling
All-cis VLC-acyl-CoA model substrate
Enzyme-substrate recognition across chain lengths

Technical Documentation Hub

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32 linked technical documents
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